Cas no 101265-14-9 (3-(3-hydroxycyclohexyl)-1-phenylurea)

3-(3-Hydroxycyclohexyl)-1-phenylurea is a cyclohexyl-substituted phenylurea derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a hydroxyl group on the cyclohexyl ring, enhancing solubility and enabling further functionalization. The phenylurea moiety contributes to its stability and binding affinity, making it a candidate for enzyme inhibition studies or ligand-receptor interactions. This compound may serve as an intermediate in synthesizing more complex molecules due to its reactive hydroxyl group and urea backbone. Its balanced hydrophilicity and lipophilicity improve bioavailability, while the cyclohexyl ring provides conformational rigidity, which can be advantageous in structure-activity relationship investigations.
3-(3-hydroxycyclohexyl)-1-phenylurea structure
101265-14-9 structure
Product Name:3-(3-hydroxycyclohexyl)-1-phenylurea
CAS No:101265-14-9
MF:C13H18N2O2
MW:234.294223308563
CID:5790448
Update Time:2025-06-09

3-(3-hydroxycyclohexyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-hydroxycyclohexyl)-3-phenylurea
    • 3-(3-hydroxycyclohexyl)-1-phenylurea
    • Inchi: 1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2,(H2,14,15,17)
    • InChI Key: WDNXBNRDYJIYLR-UHFFFAOYSA-N
    • SMILES: N(C1CCCC(O)C1)C(NC1=CC=CC=C1)=O

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Additional information on 3-(3-hydroxycyclohexyl)-1-phenylurea

Professional Introduction to 3-(3-hydroxycyclohexyl)-1-phenylurea (CAS No. 101265-14-9)

3-(3-hydroxycyclohexyl)-1-phenylurea, identified by its CAS number 101265-14-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a 3-hydroxycyclohexyl moiety and a phenylurea backbone, has garnered attention due to its potential applications in drug discovery and development. The unique structural attributes of this molecule make it a promising candidate for further investigation, particularly in the context of designing novel therapeutic agents.

The 3-hydroxycyclohexyl group is a key feature of this compound, contributing to its solubility and bioavailability properties. This hydroxylated cyclohexyl ring can engage in hydrogen bonding interactions, which may enhance its binding affinity to biological targets. In contrast, the phenylurea moiety introduces a rigid aromatic structure that can stabilize the overall conformation of the molecule. Such structural elements are often exploited in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(3-hydroxycyclohexyl)-1-phenylurea with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both hydrophilic and hydrophobic regions in the molecule allows it to interact effectively with protein surfaces, potentially leading to high-affinity binding.

In vitro studies have demonstrated that 3-(3-hydroxycyclohexyl)-1-phenylurea possesses antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS). This characteristic is particularly relevant in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions. The compound's ability to modulate redox signaling pathways may offer therapeutic benefits by preventing or mitigating cellular damage caused by oxidative stress.

The synthesis of 3-(3-hydroxycyclohexyl)-1-phenylurea involves multi-step organic reactions, including condensation and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to improve yield and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.

The pharmacological profile of 3-(3-hydroxycyclohexyl)-1-phenylurea is being actively investigated in preclinical models. Initial findings indicate that the compound exhibits low toxicity and good systemic bioavailability, suggesting its potential as a lead candidate for further development. Animal studies have revealed that it can effectively reduce inflammation and pain without significant side effects. These results are encouraging for future clinical translation.

The development of novel therapeutic agents relies heavily on understanding the molecular interactions between drugs and biological targets. The use of high-resolution crystal structures has provided valuable insights into how 3-(3-hydroxycyclohexyl)-1-phenylurea interacts with its intended targets. These structural details are essential for designing next-generation derivatives with improved efficacy and selectivity.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations have been used to explore the dynamic behavior of 3-(3-hydroxycyclohexyl)-1-phenylurea within biological environments. These simulations help predict how the compound will behave in vivo and guide optimization efforts toward enhancing its pharmacological properties.

Ethical considerations are paramount in pharmaceutical research. The development of new drugs must be conducted with strict adherence to regulatory guidelines to ensure patient safety and efficacy. The investigation of 3-(3-hydroxycyclohexyl)-1-phenylurea adheres to these principles, with rigorous testing protocols in place throughout the research process.

The future prospects for 3-(3-hydroxycyclohexyl)-1-phenylurea are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers hope to unlock the full potential of this compound.

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